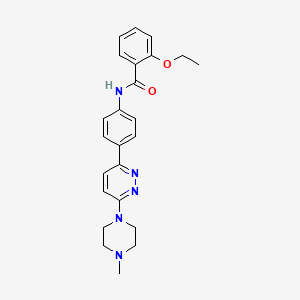

2-ethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

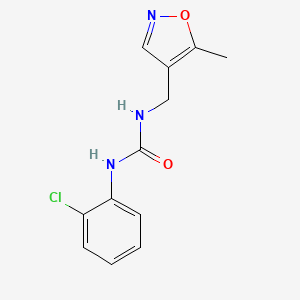

New Routes to Synthesis and Antiavian Influenza Activity

- A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Hydrolysis of Acetylenecarboxylic Acid with Amines

- Research on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines, leading to various derivatives with potential biochemical significance (Iwanami et al., 1964).

Optimization of the Phenyl Alkyl Ether Moiety

- The structural optimization of phenyl alkyl ether moiety in certain compounds led to the identification of potent and selective PPARgamma agonists with improved solubility (Collins et al., 1998).

Antimicrobial Activity of Pyridazine Derivatives

- A method for preparing substituted pyridazinopyrazolotriazines was reported, with some derivatives exhibiting antimicrobial activity against five microorganisms (Deeb et al., 2004).

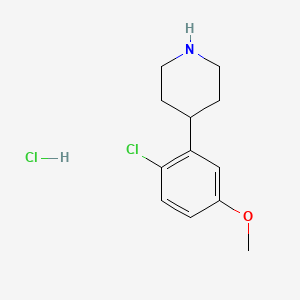

Alpha(1)-adrenoceptor Antagonists

- The design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, showing high affinity and selectivity for alpha(1)-adrenoceptor, indicate their potential in developing antagonists (Betti et al., 2002).

Potential Nootropic Agents

- The synthesis of novel 1,4-disubstituted 2-oxopyrrolidines and related compounds, assessed for nootropic activity, highlights the exploration of new therapeutic agents (Valenta et al., 1994).

Synthesis of Novel Anticancer and Anti-5-lipoxygenase Agents

- A series of pyrazolopyrimidine derivatives were synthesized, showing significant anticancer and anti-5-lipoxygenase activities, providing insights into structure-activity relationships (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis. Other related compounds have been found to inhibit the BCR-ABL kinase , including the T315I gatekeeper mutant , which is involved in chronic myeloid leukemia.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby helping to control the spread of tuberculosis. In the case of BCR-ABL kinase inhibitors, they prevent the kinase activity of both native BCR-ABL and the T315I mutant .

Biochemical Pathways

It can be inferred from related compounds that they may interfere with the biochemical pathways of mycobacterium tuberculosis h37ra or the BCR-ABL kinase , thereby exerting their therapeutic effects.

Result of Action

Based on related compounds, it can be inferred that the compound may exhibit significant activity against mycobacterium tuberculosis h37ra or inhibit the kinase activity of both native BCR-ABL and the T315I mutant , thereby helping to control the spread of tuberculosis or chronic myeloid leukemia respectively.

Eigenschaften

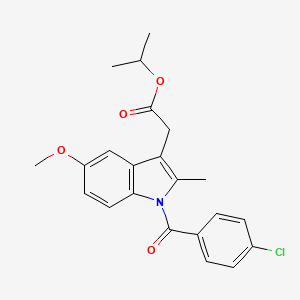

IUPAC Name |

2-ethoxy-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-3-31-22-7-5-4-6-20(22)24(30)25-19-10-8-18(9-11-19)21-12-13-23(27-26-21)29-16-14-28(2)15-17-29/h4-13H,3,14-17H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVBKDWAQIIFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2884100.png)

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)

![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)